molecular formula C12H14O B13596183 1-(2,4,6-Trimethylphenyl)prop-2-en-1-one CAS No. 4456-78-4

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one

Cat. No.: B13596183
CAS No.: 4456-78-4
M. Wt: 174.24 g/mol
InChI Key: IBJWXTUFSRKENY-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one, also known as mesityl oxide, is an organic compound with the molecular formula C12H14O. It is a yellow liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one can be synthesized through the aldol condensation of acetone and mesityl oxide. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-Trimethylphenyl)prop-2-en-1-ol: A related compound with a hydroxyl group instead of a carbonyl group.

    2-(2,4,6-Trimethylphenyl)propene: A similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

1-(2,4,6-Trimethylphenyl)prop-2-en-1-one is unique due to its specific structure and reactivity. The presence of the carbonyl group and the trimethylphenyl moiety imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its versatility in scientific research and industrial processes.

Properties

CAS No.

4456-78-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H14O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h5-7H,1H2,2-4H3

InChI Key

IBJWXTUFSRKENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=C)C

Origin of Product

United States

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